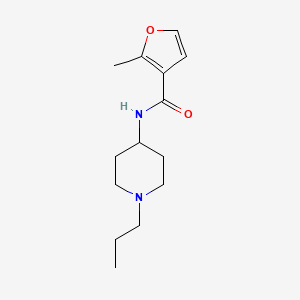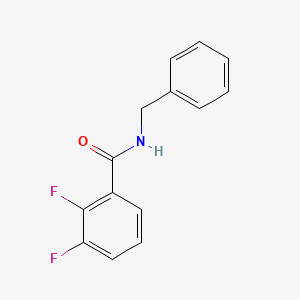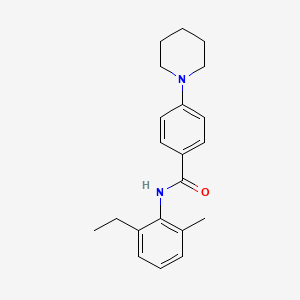
2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide
Vue d'ensemble
Description
2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide, also known as MPF, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide is not well understood, but it is believed to act on the opioid system in the brain. This compound has been shown to bind to the mu-opioid receptor and activate downstream signaling pathways that lead to the release of endogenous opioids such as enkephalins and endorphins. This activation of the opioid system is thought to be responsible for the analgesic and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and this effect is thought to be mediated by the activation of the opioid system. This compound has also been shown to reduce inflammation in animal models, and this effect may be due to the inhibition of pro-inflammatory cytokines. In addition, this compound has been shown to reduce anxiety-like behavior in animal models, and this effect may be due to the modulation of the GABAergic system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide in lab experiments is its well-established synthesis method and purity. This compound has been synthesized and purified in several studies, and its purity has been confirmed using various analytical techniques. Another advantage of using this compound is its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, and it may be useful in the development of new treatments for various diseases. However, one limitation of using this compound is its potential for abuse. This compound acts on the opioid system in the brain, and it may have addictive properties. Therefore, caution should be exercised when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide. One area of research is the development of new treatments for drug addiction and withdrawal symptoms. This compound has been shown to reduce drug-seeking behavior in animal models, and it may be useful in the development of new treatments for drug addiction. Another area of research is the development of new treatments for neurodegenerative diseases. This compound has been shown to have neuroprotective effects, and it may be useful in the treatment of Alzheimer's and Parkinson's. Finally, further research is needed to elucidate the exact mechanism of action of this compound and to better understand its biochemical and physiological effects.
Applications De Recherche Scientifique
2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit analgesic, anti-inflammatory, and anxiolytic effects in animal models. This compound has also been investigated for its potential use as a treatment for drug addiction and withdrawal symptoms. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-methyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-7-16-8-4-12(5-9-16)15-14(17)13-6-10-18-11(13)2/h6,10,12H,3-5,7-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPOHLATOPEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=C(OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethyl-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4761631.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B4761639.png)
![16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B4761658.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine](/img/structure/B4761662.png)


![isopropyl 2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4761674.png)

![[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4761691.png)
![4-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4761694.png)

![1-(2,5-dimethyl-3-furoyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4761696.png)

![N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4761719.png)